CID 156588464
Description
CID 156588464 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, which serves as a comprehensive resource for chemical structures, properties, and biological activities . For instance, analogous compounds such as taurocholic acid (CID 6675) and betulinic acid (CID 64971) are classified as substrates or inhibitors in enzyme studies or drug discovery workflows .
Properties
Molecular Formula |
C55H81O24 |
|---|---|
Molecular Weight |
1126.2 g/mol |
InChI |
InChI=1S/C55H81O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-30,33-41,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,33+,34+,35-,36-,37+,38+,39-,40-,41+,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
InChI Key |
GYWDMVYHZDPGRT-WWHRFKJGSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C]1[C]([C@]2([C@@H](CC1(C)C)C3=CC[C@@H]4[C@]5(CC[C]([C@]([C@@H]5CC[C@]4([C@@]3(C[C]2O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)O[C]1[C](C2(C(CC1(C)C)C3=CCC4C5(CC[C](C(C5CCC4(C3(C[C]2O)C)C)(C)CO)OC6C(C(C([C](O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chemical compounds typically involves multiple steps, including the selection of starting materials, reagents, and solvents. The reaction conditions such as temperature, pressure, and time are optimized to achieve the desired product with high yield and purity. For example, a common synthetic route might involve:
Selection of Starting Materials: Choosing appropriate reactants that will undergo chemical transformations.
Reaction Conditions: Setting the temperature, pressure, and time to facilitate the reaction.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This involves:
Large-Scale Reactors: Using reactors that can handle large volumes of reactants.
Continuous Processes: Implementing continuous flow processes to increase efficiency.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde.
Scientific Research Applications
Chemical compounds are used in a wide range of scientific research applications, including:
Chemistry: As reagents or catalysts in various chemical reactions.
Biology: As probes or inhibitors in biological studies.
Medicine: As potential drug candidates or therapeutic agents.
Industry: In the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 156588464, we compare it with structurally and functionally related compounds from the evidence, focusing on physicochemical properties, biological activity, and analytical characterization.
Structural and Functional Analogues
The evidence highlights several compounds relevant to enzyme inhibition, metabolic pathways, or therapeutic applications. For example:
- Taurocholic acid (CID 6675) : A bile acid involved in lipid digestion, characterized by a steroid backbone conjugated with taurine .
- Betulinic acid (CID 64971): A pentacyclic triterpenoid with anti-inflammatory and anticancer properties .
- DHEAS (CID 12594) : A sulfated steroid hormone precursor with roles in endocrine signaling .
A hypothetical comparison of this compound with these compounds could involve:
Key Research Findings
- Structural Overlays : demonstrates 3D structural overlays of substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675), emphasizing the importance of steric and electronic complementarity in enzyme binding. If this compound shares a similar scaffold, its activity might depend on hydrophobic interactions or hydrogen-bonding motifs .
- Analytical Techniques: Studies on ginsenosides () highlight LC-ESI-MS with collision-induced dissociation (CID) for differentiating isomers. This methodology could resolve structural features of this compound, such as glycosylation patterns or sulfation sites .
- Therapeutic Potential: Betulin-derived inhibitors (e.g., CID 64971) show efficacy in metabolic disorders, suggesting this compound might target analogous pathways, such as cholesterol biosynthesis or inflammatory mediators .
Methodological Considerations
The evidence underscores rigorous protocols for compound characterization, which would apply to this compound:
- Spectral Data : As per , full NMR, IR, and mass spectra are essential for structural validation, including stereochemical assignments.
- Regulatory Compliance : Structural similarity to approved drugs (e.g., irbesartan, CID 3749) necessitates adherence to harmonized guidelines for pharmaceutical development ().
Q & A
Basic: How to formulate a research question for studying CID 156588464?
Answer:
A well-structured research question should align with the PICO/PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity and measurability . For example:
- Population/Problem: What are the biochemical properties of this compound?
- Intervention/Indicator: How does its molecular structure influence reactivity?
- Outcome: What novel insights can be derived about its mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Avoid broad terms; instead, focus on gaps in existing literature (e.g., "How does this compound’s stability under varying pH conditions compare to structurally analogous compounds?"). Test the question with preliminary data or simulations to refine scope .
Basic: What methodologies are appropriate for initial investigations of this compound?
Answer:
- Quantitative approaches: Use spectroscopic analysis (NMR, FT-IR) and chromatographic techniques (HPLC) to characterize purity and structural integrity .
- Qualitative approaches: Conduct systematic literature reviews to map existing knowledge gaps .
- Hybrid methods: Combine computational modeling (e.g., DFT calculations) with experimental validation to predict and verify reactivity .
Ensure methodologies are documented with sufficient detail (e.g., solvent systems, instrument calibration) to enable reproducibility .
Advanced: How to design experiments for this compound that ensure reproducibility?
Answer:
- Protocol standardization: Include step-by-step procedures for synthesis, purification, and analysis, referencing established guidelines (e.g., IUPAC protocols) .
- Control groups: Use positive/negative controls to validate assay performance (e.g., enzyme inhibition studies).
- Data transparency: Publish raw datasets, instrumentation parameters, and statistical codes in supplementary materials .
- Peer review: Pre-register experimental designs on platforms like Open Science Framework to solicit feedback before execution .
Advanced: How to analyze contradictory data in studies on this compound?
Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., X-ray crystallography and mass spectrometry) .
- Error analysis: Quantify uncertainties in measurements (e.g., confidence intervals for IC₅₀ values) and assess instrument calibration logs .
- Contextual factors: Compare experimental conditions (e.g., temperature, solvent polarity) across studies to identify confounding variables .
- Meta-analysis: Statistically aggregate data from disparate sources to identify trends or outliers .
Methodological: What are best practices for collecting primary data on this compound?
Answer:
- Surveys/Questionnaires: Use tools like Google Forms to standardize data collection from collaborators, ensuring mandatory fields for critical variables (e.g., batch numbers, storage conditions) .
- Ethnographic techniques: Document lab practices through observational notes to identify procedural biases .
- Data validation: Implement redundancy checks (e.g., dual-entry verification for numerical data) .
Literature Review: How to conduct a comprehensive review of this compound research?
Answer:
- Search strategies: Use Google Scholar operators like
intitle:"this compound"andauthor:"Smith"to locate niche studies . - Citation tracking: Leverage "Cited by" features to identify seminal works and recent advancements .
- Thematic coding: Organize findings into categories (e.g., synthesis routes, toxicity profiles) using software like NVivo .
Ethical: How to request proprietary data or materials for this compound research?
Answer:
- Institutional protocols: Submit formal requests to repositories like Cambridge English, including:
- Research questions and methodology .
- Ethical approval documentation .
- Data-sharing agreements specifying usage terms .
- Alternatives: Prioritize open-access databases (e.g., PubChem, ChEMBL) to bypass proprietary restrictions .
Advanced Statistical Analysis: How to address complex data from this compound studies?
Answer:
- Multivariate analysis: Apply PCA or PLS regression to disentangle correlated variables (e.g., solubility vs. temperature) .
- Machine learning: Train models on structural descriptors to predict biological activity .
- Sensitivity analysis: Test how assumptions (e.g., reaction rate constants) affect conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

